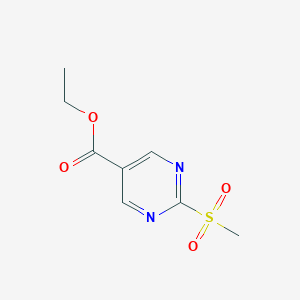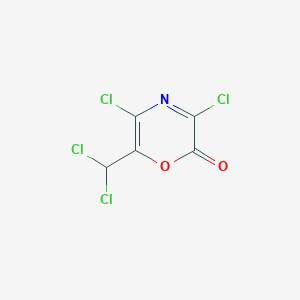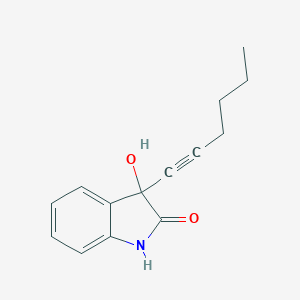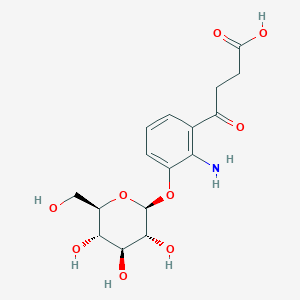
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside, also known as AHBG, is a natural compound found in various plants. It has gained attention in the scientific community due to its potential health benefits, particularly in the area of cancer research. In
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside is not fully understood. However, it is believed that 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside exerts its anticancer effects by inhibiting various signaling pathways involved in cancer cell growth and survival. 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been found to have several biochemical and physiological effects. In addition to its anticancer properties, 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been shown to have anti-inflammatory and antioxidant effects. 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has also been found to regulate glucose metabolism and lipid metabolism. Additionally, 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been shown to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has several advantages for lab experiments. It is a natural compound that can be easily synthesized in larger quantities. Additionally, 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been found to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside in lab experiments. For example, the mechanism of action of 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside. One area of interest is the development of 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside-based therapies for cancer. Studies have shown that 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside can inhibit the growth of various cancer cells, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the study of 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside's effects on glucose and lipid metabolism, which could have implications for the treatment of metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside and its effects on various signaling pathways in the body.
Aplicaciones Científicas De Investigación
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been studied extensively for its potential health benefits. In particular, it has shown promising results in cancer research. Studies have shown that 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been shown to have anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
156913-43-8 |
|---|---|
Nombre del producto |
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside |
Fórmula molecular |
C16H21NO9 |
Peso molecular |
371.34 g/mol |
Nombre IUPAC |
4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H21NO9/c17-12-7(8(19)4-5-11(20)21)2-1-3-9(12)25-16-15(24)14(23)13(22)10(6-18)26-16/h1-3,10,13-16,18,22-24H,4-6,17H2,(H,20,21)/t10-,13-,14+,15-,16-/m1/s1 |
Clave InChI |
XEXCWFKGYJFAQK-LMXXTMHSSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N)C(=O)CCC(=O)O |
SMILES |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CCC(=O)O |
SMILES canónico |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CCC(=O)O |
Sinónimos |
4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside 4-AHPh-OBA-Glu |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
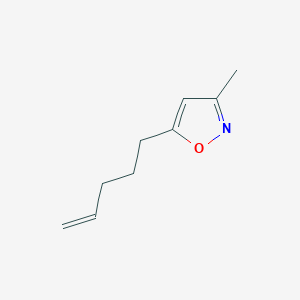

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)
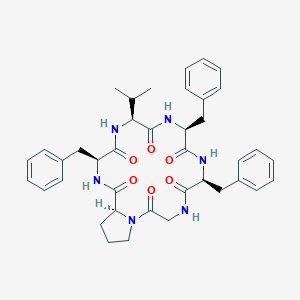
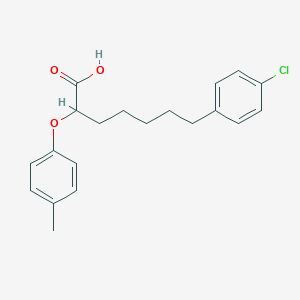
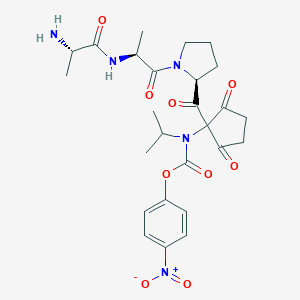
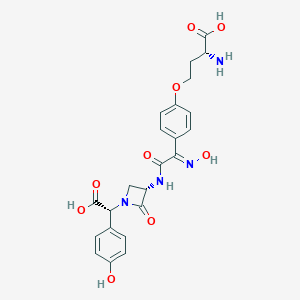
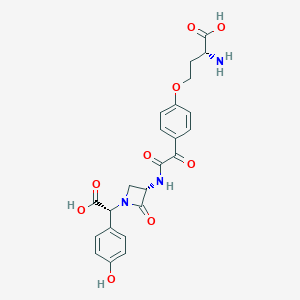
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
